molecular formula C8H4F4N2 B12858807 6-Fluoro-7-trifluoromethyl-1H-benzimidazole

6-Fluoro-7-trifluoromethyl-1H-benzimidazole

Cat. No.: B12858807
M. Wt: 204.12 g/mol
InChI Key: ZVQMTSAZVFSWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-7-trifluoromethyl-1H-benzimidazole is a fluorinated benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoroaniline with trifluoroacetic anhydride to form an intermediate, which is then cyclized to produce the desired benzimidazole derivative . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the fluorination and cyclization processes.

Industrial Production Methods

Industrial production of fluorinated benzimidazoles, including 6-Fluoro-7-trifluoromethyl-1H-benzimidazole, often employs continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-trifluoromethyl-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce hydrogenated benzimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of benzimidazole derivatives .

Scientific Research Applications

6-Fluoro-7-trifluoromethyl-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-7-trifluoromethyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1H-benzimidazole
  • 4-Trifluoromethyl-1H-benzimidazole
  • 5,6-Difluoro-1H-benzimidazole

Uniqueness

6-Fluoro-7-trifluoromethyl-1H-benzimidazole is unique due to the presence of both fluoro and trifluoromethyl groups on the benzimidazole core. This dual fluorination can significantly enhance its chemical stability, lipophilicity, and biological activity compared to other fluorinated benzimidazoles .

Properties

Molecular Formula

C8H4F4N2

Molecular Weight

204.12 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14)

InChI Key

ZVQMTSAZVFSWSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.